N-[4-(1-cyanocyclopentyl)phenyl]acetamide
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Overview
Description
N-[4-(1-cyanocyclopentyl)phenyl]acetamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyanocyclopentyl group attached to a phenyl ring, which is further connected to an acetamide group. The presence of the cyano group and the acetamide functionality makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature . Fusion of aromatic amines with ethyl cyanoacetate at high temperatures, around 150°C, is also a widely used method .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-cyanocyclopentyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to other functional groups, such as amines.
Substitution: The active hydrogen on the acetamide group allows for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-[4-(1-cyanocyclopentyl)phenyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(1-cyanocyclopentyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the acetamide functionality allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
N-[4-(1-cyanocyclopentyl)phenyl]acetamide can be compared with other similar compounds, such as:
N-cyanoacetamides: These compounds share the cyanoacetamide functionality and are used in the synthesis of heterocyclic compounds.
Phenoxyacetamides: These derivatives have a phenoxy group attached to the acetamide moiety and exhibit different chemical and biological properties.
Apatinib: A tyrosine kinase inhibitor with a similar cyano group, used in cancer treatment.
The uniqueness of this compound lies in its specific structure, which combines the cyano group with a cyclopentyl ring and a phenylacetamide moiety
Properties
Molecular Formula |
C14H16N2O |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]acetamide |
InChI |
InChI=1S/C14H16N2O/c1-11(17)16-13-6-4-12(5-7-13)14(10-15)8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,16,17) |
InChI Key |
LRXUAPSCUJTWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2(CCCC2)C#N |
Origin of Product |
United States |
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